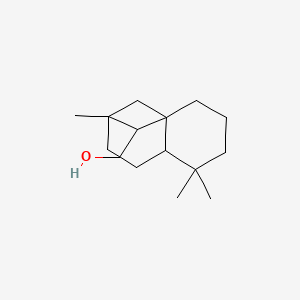
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol is a chemical compound characterized by its complex structure, which includes multiple ring systems and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol typically involves multi-step organic reactions. The process often starts with the formation of the core ring structures, followed by the introduction of the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the ring structures or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific molecular structures on biological systems. Its interactions with enzymes and other proteins can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of these products.
Wirkmechanismus
The mechanism of action of (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ring structures play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)ethanol
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)propanol
Uniqueness
Compared to similar compounds, this compound stands out due to its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
674781-74-9 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(5,5,9-trimethyl-10-tricyclo[7.1.1.01,6]undecanyl)methanol |
InChI |
InChI=1S/C15H26O/c1-13(2)6-4-7-15-10-14(3,12(15)9-16)8-5-11(13)15/h11-12,16H,4-10H2,1-3H3 |
InChI-Schlüssel |
VFDYIGJKANGMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC23C1CCC(C2)(C3CO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
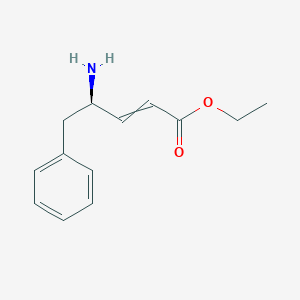
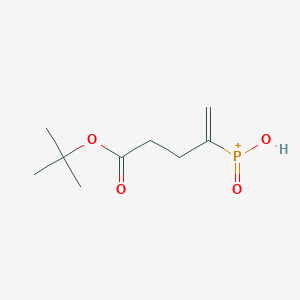
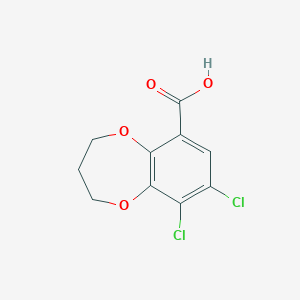
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)


![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)

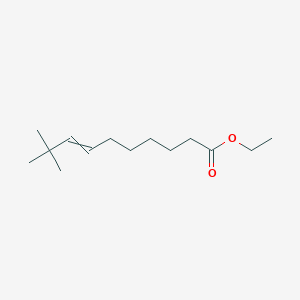

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
